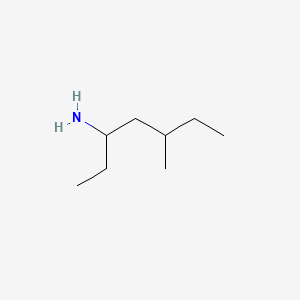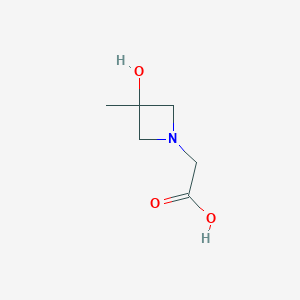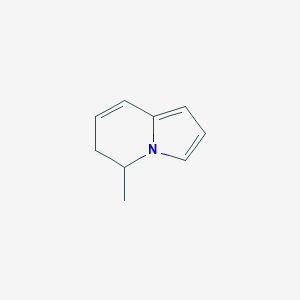
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid is an organic compound with a chiral center, making it optically active This compound is structurally characterized by an aminomethyl group attached to a butanoic acid backbone with two methyl groups at the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts. For instance, a highly enantioselective synthesis can be performed using a quinine-mediated ring opening of 3-isobutylglutaric anhydride with cinnamyl alcohol, followed by a Curtius rearrangement and subsequent deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve enzymatic kinetic resolution. This method utilizes enzymes to selectively convert one enantiomer of a racemic mixture into the desired product, leaving the other enantiomer unreacted .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-2-(aminomethyl)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-aminomethyl-5-methylhexanoic acid:
4-aminocoumarin derivatives: These compounds share the aminomethyl group but have a different core structure.
Organophosphorus compounds: These compounds have similar biological activity but differ in their chemical structure and functional groups.
Uniqueness
(S)-2-(aminomethyl)-3,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of two methyl groups on the butanoic acid backbone
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 |
Clé InChI |
MVGZPYGHSNPXQQ-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CN)C(=O)O |
SMILES canonique |
CC(C)(C)C(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)


![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)





